molecular formula C13H14N6O2 B14524000 N,N'-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide CAS No. 62679-01-0

N,N'-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide

Cat. No.: B14524000
CAS No.: 62679-01-0
M. Wt: 286.29 g/mol
InChI Key: VEZXZQABLIMWQS-UHFFFAOYSA-N
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Description

N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylhydrazinylidene group and two acetamide groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide typically involves the cyclization of hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of phenylhydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and green chemistry principles can make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A basic five-membered ring with two adjacent nitrogen atoms.

    Pyrazoline: A reduced form of pyrazole with one double bond.

    Indazole: A benzo-fused pyrazole derivative.

Uniqueness

N,N’-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62679-01-0

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

N-(3-acetamido-4-phenyldiazenyl-1H-pyrazol-5-yl)acetamide

InChI

InChI=1S/C13H14N6O2/c1-8(20)14-12-11(13(19-18-12)15-9(2)21)17-16-10-6-4-3-5-7-10/h3-7H,1-2H3,(H3,14,15,18,19,20,21)

InChI Key

VEZXZQABLIMWQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=NN1)NC(=O)C)N=NC2=CC=CC=C2

Origin of Product

United States

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